 
            | REACTION_CXSMILES | [CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6| | 
| Name | |
| Quantity | 
                                                                                    1.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C=C)N(CC=C)CC=C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN1C(CCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5.8 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring until the internal pressure                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Oxygen was removed from the autoclave by a nitrogen                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purge                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ammonia was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reactor was then heated                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                with stirring to 100° C (pressure - 10.19 kg/cm)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                subsequently to 130° C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the triallylamine had reacted                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C=C)N                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 5.2 mmol | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C=C)NCC=C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 6.6 mmol | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6| | 
| Name | |
| Quantity | 
                                                                                    1.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C=C)N(CC=C)CC=C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN1C(CCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5.8 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring until the internal pressure                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Oxygen was removed from the autoclave by a nitrogen                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purge                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ammonia was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reactor was then heated                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                with stirring to 100° C (pressure - 10.19 kg/cm)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                subsequently to 130° C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the triallylamine had reacted                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C=C)N                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 5.2 mmol | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C=C)NCC=C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 6.6 mmol | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |